molecular formula C23H37N3OS B14209391 N-[3-(Dihexylamino)phenyl]-2-(4,5-dihydro-1,3-thiazol-2-YL)acetamide CAS No. 833487-26-6

N-[3-(Dihexylamino)phenyl]-2-(4,5-dihydro-1,3-thiazol-2-YL)acetamide

Cat. No.: B14209391
CAS No.: 833487-26-6
M. Wt: 403.6 g/mol
InChI Key: FVHMLXNQQZGYBU-UHFFFAOYSA-N
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Description

N-[3-(Dihexylamino)phenyl]-2-(4,5-dihydro-1,3-thiazol-2-YL)acetamide is a complex organic compound that features both aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(Dihexylamino)phenyl]-2-(4,5-dihydro-1,3-thiazol-2-YL)acetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the Acetamide Group: The acetamide group is introduced via acylation reactions, often using acyl chlorides or anhydrides in the presence of a base.

    Substitution with Dihexylamino Group: The dihexylamino group is introduced through nucleophilic substitution reactions, where a suitable leaving group on the aromatic ring is replaced by the dihexylamino group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

N-[3-(Dihexylamino)phenyl]-2-(4,5-dihydro-1,3-thiazol-2-YL)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the thiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to fully saturated thiazole derivatives.

Scientific Research Applications

N-[3-(Dihexylamino)phenyl]-2-(4,5-dihydro-1,3-thiazol-2-YL)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent due to its unique structural features.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

    Material Science: The compound’s properties may be useful in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of N-[3-(Dihexylamino)phenyl]-2-(4,5-dihydro-1,3-thiazol-2-YL)acetamide involves its interaction with specific molecular targets. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting or activating biological pathways. The dihexylamino group may enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(Diethylamino)phenyl]-2-(4,5-dihydro-1,3-thiazol-2-YL)acetamide
  • N-[3-(Dipropylamino)phenyl]-2-(4,5-dihydro-1,3-thiazol-2-YL)acetamide

Uniqueness

N-[3-(Dihexylamino)phenyl]-2-(4,5-dihydro-1,3-thiazol-2-YL)acetamide is unique due to the presence of the dihexylamino group, which imparts distinct physicochemical properties such as increased hydrophobicity and potential for enhanced membrane permeability. This can influence its biological activity and make it a valuable compound for further research and development.

Properties

CAS No.

833487-26-6

Molecular Formula

C23H37N3OS

Molecular Weight

403.6 g/mol

IUPAC Name

N-[3-(dihexylamino)phenyl]-2-(4,5-dihydro-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C23H37N3OS/c1-3-5-7-9-15-26(16-10-8-6-4-2)21-13-11-12-20(18-21)25-22(27)19-23-24-14-17-28-23/h11-13,18H,3-10,14-17,19H2,1-2H3,(H,25,27)

InChI Key

FVHMLXNQQZGYBU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN(CCCCCC)C1=CC=CC(=C1)NC(=O)CC2=NCCS2

Origin of Product

United States

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